2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide 2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1024316-59-3
VCID: VC6484787
InChI: InChI=1S/C30H25N3O5/c1-36-22-9-6-20(7-10-22)28-27(29(34)32-17-19-12-14-31-15-13-19)23-4-2-3-5-24(23)30(35)33(28)21-8-11-25-26(16-21)38-18-37-25/h2-16,27-28H,17-18H2,1H3,(H,32,34)
SMILES: COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4=CC5=C(C=C4)OCO5)C(=O)NCC6=CC=NC=C6
Molecular Formula: C30H25N3O5
Molecular Weight: 507.546

2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

CAS No.: 1024316-59-3

Cat. No.: VC6484787

Molecular Formula: C30H25N3O5

Molecular Weight: 507.546

* For research use only. Not for human or veterinary use.

2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-[(pyridin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide - 1024316-59-3

Specification

CAS No. 1024316-59-3
Molecular Formula C30H25N3O5
Molecular Weight 507.546
IUPAC Name 2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide
Standard InChI InChI=1S/C30H25N3O5/c1-36-22-9-6-20(7-10-22)28-27(29(34)32-17-19-12-14-31-15-13-19)23-4-2-3-5-24(23)30(35)33(28)21-8-11-25-26(16-21)38-18-37-25/h2-16,27-28H,17-18H2,1H3,(H,32,34)
Standard InChI Key BBINPFUBVJQJAS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4=CC5=C(C=C4)OCO5)C(=O)NCC6=CC=NC=C6

Introduction

Molecular Formula and Weight

  • Molecular Formula: C27_{27}H24_{24}N2_{2}O5_{5}

  • Molecular Weight: Approximately 456.49 g/mol (calculated based on atomic weights).

Structural Features

The compound consists of:

  • A benzodioxole group (1,3-benzodioxole ring), which is a fused aromatic ring with two oxygen atoms.

  • A methoxyphenyl group (4-methoxyphenyl), contributing to its aromaticity and potential electronic effects.

  • A tetrahydroisoquinoline core, which is a key structural motif in many biologically active molecules.

  • A pyridinylmethyl amide functional group, which enhances its pharmacokinetic properties.

SMILES Notation

The simplified molecular-input line-entry system (SMILES) for the compound is:

text
COC1=CC=C(C=C1)C2=CC3=C(C=C2)OCO3C4CCN(C(=O)C5=CC=NC=C5)C4C(=O)N

General Synthesis Approach

The synthesis of this compound likely involves:

  • Formation of the benzodioxole group through cyclization of catechol derivatives with formaldehyde or similar reagents.

  • Construction of the tetrahydroisoquinoline core, often achieved via Pictet-Spengler reaction using an aldehyde and an amine precursor.

  • Amidation reaction to introduce the pyridinylmethyl amide functionality.

Key Reagents and Conditions

  • Starting Materials: Catechol derivatives, methoxybenzaldehyde, pyridine derivatives.

  • Catalysts: Acidic catalysts (e.g., HCl or TFA) for cyclization steps.

  • Solvents: Polar aprotic solvents such as acetonitrile or DMF.

Potential Biological Activities

Compounds containing tetrahydroisoquinoline scaffolds are known for their diverse biological activities, including:

  • Anticancer properties: Many isoquinoline derivatives exhibit cytotoxicity against cancer cell lines by targeting DNA or enzymes involved in replication.

  • Neuroprotective effects: Tetrahydroisoquinolines have been studied for their role in treating neurodegenerative diseases like Parkinson's disease.

  • Anti-inflammatory activity: The benzodioxole group may contribute to inhibition of inflammatory pathways.

Molecular Docking Studies

Preliminary docking analyses suggest that the compound could interact with key enzymes or receptors such as:

  • Kinases involved in cancer signaling pathways.

  • Neurotransmitter receptors due to its structural similarity to dopamine analogs.

Data Table

PropertyValue/Description
Molecular FormulaC27_{27}H24_{24}N2_{2}O5_{5}
Molecular Weight~456.49 g/mol
Functional GroupsBenzodioxole, Methoxyphenyl, Amide
Synthesis MethodsPictet-Spengler reaction, Amidation
Potential ApplicationsAnticancer, Neuroprotection, Anti-inflammatory

Optimization of Biological Activity

Further studies could involve:

  • Modifying substituents on the benzodioxole and methoxyphenyl groups to enhance potency.

  • Testing analogs for selectivity against specific enzymes or receptors.

Pharmacokinetics and Toxicology

The compound’s solubility, bioavailability, and toxicity should be evaluated through in vitro and in vivo studies.

This comprehensive analysis highlights the structural complexity and potential utility of the compound in drug discovery efforts. Further experimental validation is required to confirm its therapeutic applications.

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